Cefaclor EP Impurity G

Description

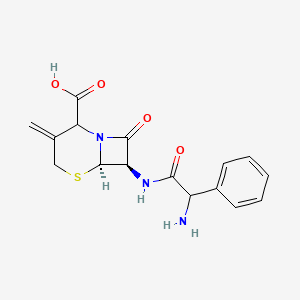

Structure

3D Structure

Properties

CAS No. |

67308-21-8 |

|---|---|

Molecular Formula |

C16H17N3O4S |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 |

InChI Key |

LROYCRSHQNGOQU-XOGJBXBPSA-N |

SMILES |

C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |

Isomeric SMILES |

C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N |

Canonical SMILES |

C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

[6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid |

Origin of Product |

United States |

Design of Experiments Doe :once Potential Cpps Are Identified, Design of Experiments Doe is Employed to Systematically Study Their Effects and Interactions.jmp.coma Factorial or Response Surface Methodology Can Be Used to Efficiently Explore the Impact of Multiple Parameters on the Formation of Cefaclor Ep Impurity G.nih.govthis Statistical Approach Allows for the Creation of a Mathematical Model That Predicts the Impurity Level Based on the Settings of the Cpps.

An illustrative DoE could investigate the impact of temperature and pH during a critical synthesis or work-up step on the final concentration of Impurity G.

Illustrative Data Table: DoE for Cefaclor (B193732) EP Impurity G Formation

| Run Order | Temperature (°C) | pH | Reaction Time (hours) | Cefaclor EP Impurity G (%) |

| 1 | 20 | 4.5 | 4 | 0.08 |

| 2 | 30 | 4.5 | 4 | 0.12 |

| 3 | 20 | 5.5 | 4 | 0.06 |

| 4 | 30 | 5.5 | 4 | 0.09 |

| 5 | 20 | 4.5 | 6 | 0.10 |

| 6 | 30 | 4.5 | 6 | 0.15 |

| 7 | 20 | 5.5 | 6 | 0.07 |

| 8 | 30 | 5.5 | 6 | 0.11 |

| 9 | 25 | 5.0 | 5 | 0.07 |

| 10 | 25 | 5.0 | 5 | 0.07 |

| 11 | 35 | 5.0 | 5 | 0.14 |

| 12 | 15 | 5.0 | 5 | 0.05 |

This table is for illustrative purposes and does not represent actual experimental data.

Establishing the Design Space:the Data from the Doe is Analyzed to Create a Model That Defines the Acceptable Ranges for the Cpps. This Multidimensional Space, Where the Cqa Impurity G Level is Consistently Met, is the Design Space. for Example, the Analysis Might Reveal That to Keep Impurity G Below 0.1%, the Temperature Must Be Maintained Between 15 25°c and the Ph Between 5.0 5.8.

Illustrative Data Table: Established Design Space for Impurity G Control

| Critical Process Parameter (CPP) | Proven Acceptable Range (PAR) |

| Reaction Temperature | 15°C - 25°C |

| pH of Aqueous Phase | 5.0 - 5.8 |

| Reaction Time | 4 - 5.5 hours |

| Moisture Content of Starting Material | < 0.2% |

This table is for illustrative purposes and does not represent actual experimental data.

Process Analytical Technology (PAT) is a critical enabler for implementing a design space in a manufacturing environment. nih.gov PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. news-medical.net

Instead of relying solely on offline testing of the final product, PAT utilizes online or in-line analytical tools to monitor CPPs in real-time. americanpharmaceuticalreview.com This ensures that the process remains within the established design space at all times.

For controlling Cefaclor (B193732) EP Impurity G, various PAT tools could be implemented:

In-line pH and Temperature Probes: These sensors provide continuous data, allowing for immediate automated adjustments to maintain these CPPs within their defined ranges. longdom.org

Spectroscopic Tools (NIR, Raman): Near-infrared (NIR) or Raman spectroscopy can be used for real-time monitoring of reactant consumption, product formation, and potentially the emergence of key impurities. longdom.orgscirp.org For instance, an NIR probe could monitor the moisture content of raw materials or the progress of the crystallization process, which can be critical for impurity rejection.

Chromatography (UPLC/HPLC): At-line or on-line High-Performance Liquid Chromatography (HPLC) systems can be used to rapidly analyze in-process samples, providing near real-time data on the impurity profile, including the level of Cefaclor EP Impurity G. longdom.org This allows for timely intervention if the process trends towards the edge of its design space.

By integrating PAT, a manufacturer can develop a robust control strategy. numberanalytics.com Real-time data provides a high degree of assurance that the process is under control and that each batch will meet the required quality standards for this compound, facilitating a move towards real-time release testing (RTRT). nih.govamericanpharmaceuticalreview.com

Regulatory Science and Pharmacopoeial Considerations for Cefaclor Ep Impurity G

Compliance with International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of quality guidelines that are recognized and implemented globally. These guidelines provide a framework for the control of impurities in pharmaceutical products.

ICH Q3A (R2) Guidance on Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis. ich.orggmp-compliance.org It establishes thresholds for reporting, identification, and qualification of impurities. ich.org Organic impurities, which can arise during manufacturing or storage, are a key focus. europa.eu These can include starting materials, by-products, intermediates, and degradation products. europa.eu

For Cefaclor (B193732) as a drug substance, any impurity present, including Impurity G, must be evaluated against the thresholds outlined in ICH Q3A(R2). ich.orgjpionline.org The guideline stipulates that impurities present at a level of 0.1% or higher should be identified. jpionline.org The qualification of an impurity, which involves establishing its biological safety, is required if its level exceeds the specified qualification threshold. ich.org This process often involves acquiring and evaluating toxicological data. ich.org

The specification for a new drug substance must include a list of specified impurities, which are those that are individually listed and limited with a specific acceptance criterion. ich.orgfederchimica.it The selection of these impurities is based on data from batch analyses, stability studies, and chemical development. ich.orgeuropa.eu

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | >0.05% | >0.10% or daily intake of >1.0 mg (whichever is lower) | >0.15% or daily intake of >1.0 mg (whichever is lower) |

| > 2 g/day | >0.03% | >0.05% | >0.05% |

Source: Adapted from ICH Q3A(R2) Guideline ich.org

ICH Q1A (R2) Stability Testing and Impurity Profiles

The ICH Q1A(R2) guideline outlines the stability testing requirements for new drug substances and products. ich.org The purpose of these studies is to understand how the quality of a substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.org Stability studies are crucial for determining the re-test period for a drug substance and the shelf-life for a drug product. ich.org

During stability testing of Cefaclor, the formation and growth of impurities, including Impurity G, are closely monitored. scribd.com The impurity profile of batches under long-term and accelerated storage conditions provides essential data for setting acceptance criteria for impurities. ich.orgamericanpharmaceuticalreview.com If a significant increase in an impurity is observed, it may necessitate further investigation and potentially a tightening of the acceptance criteria. ich.org

ICH Q2 (R1) Validation of Analytical Procedures: Methodology and its application to Impurity G quantification

The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures to ensure they are suitable for their intended purpose. ich.orgeuropa.eu For the quantification of impurities like Cefaclor EP Impurity G, the analytical method must be validated for several characteristics, including specificity, linearity, range, accuracy, precision, and the limit of quantitation (LOQ). ich.orgresearchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as other impurities or the main compound. ich.orgfda.gov

Linearity demonstrates that the results are directly proportional to the concentration of the analyte within a given range. asianjpr.com

Accuracy is the closeness of the test results to the true value. ich.org

Precision expresses the variability of a series of measurements from the same homogeneous sample. ich.org

The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

A validated analytical procedure is essential for the reliable monitoring and control of this compound levels in both the drug substance and the drug product. clearsynth.comsimsonpharma.com

European Pharmacopoeia (EP) Monograph Requirements for Cefaclor Impurities

The European Pharmacopoeia (Ph. Eur.) provides legally binding quality standards for medicines and their components in its member states. sfamgroup.com The general monograph "Substances for pharmaceutical use" (2034) and specific monographs outline the requirements for controlling impurities. edqm.euedqm.eu

Specificity of EP Impurity G Designation and Analytical Specifications

The European Pharmacopoeia assigns specific letter designations to the impurities of a particular active substance. This compound is an officially recognized impurity of Cefaclor. clearsynth.comaxios-research.comsynthinkchemicals.com Its chemical name is (6R,7R)-7-((R)-2-amino-2-phenylacetamido)-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, and it is also known as Isocefalexine. clearsynth.comchemicea.compharmaffiliates.comveeprho.com

The Ph. Eur. monograph for Cefaclor (0986) specifies the tests and acceptance criteria for related substances. edqm.eu Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are typically employed for the separation and quantification of these impurities. oup.com The monograph will define the conditions for the analysis and may provide a reference standard for this compound to ensure accurate identification and quantification. synzeal.comlgcstandards.com The limits for specified impurities like Impurity G are set based on safety data and manufacturing process capabilities. federchimica.it

Analytical Methods and Limits Prescribed by EP for Cefaclor Impurities

The European Pharmacopoeia (EP) provides a detailed monograph for Cefaclor (0985) that outlines the tests required to ensure its quality. bda.bgnihs.go.jp A key section of this monograph is dedicated to "Related substances," which prescribes a liquid chromatography (LC) method for the separation and quantification of known and unknown impurities. While the specific parameters of the method are detailed within the monograph itself, the general approach is consistent with modern pharmaceutical analysis. High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC) are the predominant techniques used for impurity profiling of Cefaclor. researchgate.netjrespharm.comjuniperpublishers.com These methods typically utilize a C18 column and UV detection at a wavelength around 265 nm. researchgate.netjuniperpublishers.com

Harmonization of Impurity Standards Across Global Pharmacopoeias (e.g., USP, JP, BP)

The goal of harmonizing pharmacopoeial standards is to create a unified set of quality expectations for pharmaceuticals across different regions, reducing the testing burden on manufacturers and ensuring consistent quality globally. The primary bodies involved in this effort are the European Pharmacopoeia (EP), the United States Pharmacopeia (USP), and the Japanese Pharmacopoeia (JP), who collaborate under the Pharmacopoeial Discussion Group (PDG).

Monographs for Cefaclor exist in the USP and the British Pharmacopoeia (BP) in addition to the EP. juniperpublishers.comsigmaaldrich.com These pharmacopoeias have made efforts to align their requirements for Cefaclor, including the control of related substances. This is evident in the availability of official reference standards for Cefaclor and its key impurities from all major pharmacopoeias. sigmaaldrich.com

However, complete harmonization is an ongoing challenge. Differences in analytical procedures and specified impurity lists can exist. Furthermore, policy changes by one pharmacopoeia can risk "de-harmonisation." For example, a proposal by the USP to change its policy on reporting thresholds in monographs raised concerns from the EP, as it could create a critical deviation from the harmonized principles of the ICH Q3A and Q3B guidelines and affect the collaborative development of general chapters and monographs. uspnf.com Despite these challenges, the general principles for controlling impurities, derived from ICH guidelines, form a common foundation for all major pharmacopoeias. bbpombandung.app

Regulatory Impact of Impurity Profile Changes and Reporting Thresholds

The impurity profile of a drug substance is considered a Critical Quality Attribute (CQA). contractpharma.com It comprises a description of the identified and unidentified impurities present in a typical batch produced by a specific, controlled manufacturing process. contractpharma.com Regulatory agencies require that a consistent impurity profile be maintained for an API throughout its lifecycle. researchgate.net

Any significant change in the manufacturing process, such as a new synthesis route, different raw materials, or altered process parameters, necessitates an evaluation of its impact on the impurity profile. contractpharma.comijcrt.org The emergence of a new impurity or a significant increase in the level of an existing one can have major regulatory consequences, potentially requiring additional safety studies and regulatory filings. researchgate.net

The International Council for Harmonisation (ICH) has established a set of thresholds to guide the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A). ich.org These thresholds are based on the maximum daily dose of the drug.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total intake (whichever is lower) | 0.15% or 1.0 mg/day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| This table is based on ICH Q3A(R2) guidelines. The thresholds guide when an impurity needs to be reported, structurally identified, and toxicologically qualified. ijcrt.orgich.org |

Reporting Threshold : The level above which an impurity must be reported in a regulatory submission. ich.org

Identification Threshold : The level above which an impurity's chemical structure must be determined. ich.org

Qualification Threshold : The level above which an impurity's biological safety must be established. ich.org

For antibiotics like Cefaclor, which can have a maximum daily dose exceeding 2 grams, the more stringent 0.05% threshold for identification and qualification applies. ijcrt.org Failure to control impurities below these established and qualified limits can lead to batch rejection, delays in drug approval, and other significant regulatory actions. contractpharma.com

Advanced Research Perspectives and Future Directions

Development of Predictive Models for Impurity Formation and Control

Predictive modeling is emerging as a powerful tool to anticipate and mitigate the formation of impurities during the synthesis of active pharmaceutical ingredients (APIs). By leveraging computational power, researchers can simulate and analyze complex chemical processes, leading to more robust and reliable manufacturing methods.

Machine Learning and Artificial Intelligence Applications in Impurity Prediction and Risk Assessment

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the prediction of impurity formation. openreview.netmdpi.com These technologies can analyze vast datasets from multiple manufacturing batches to identify patterns and correlations that are not apparent through traditional analysis. By training algorithms on historical data, it is possible to develop models that can predict the likelihood of Cefaclor (B193732) EP Impurity G formation under specific reaction conditions.

Table 1: Applications of AI/ML in Impurity Control

| Application Area | Description | Potential Impact on Cefaclor EP Impurity G |

| Predictive Modeling | Utilizes historical process data to forecast impurity levels based on variations in reaction parameters (e.g., temperature, pH, reactant concentration). | Proactive adjustment of manufacturing parameters to minimize the formation of Impurity G. |

| Risk Assessment | Identifies critical process parameters that have the most significant impact on the formation of Impurity G. | Focused control strategies on the most influential factors, improving efficiency and reducing costs. |

| Automated Process Control | Implements real-time feedback loops where AI algorithms automatically adjust process conditions to maintain impurity levels below a predefined threshold. | Consistent production of Cefaclor with minimal levels of Impurity G, ensuring batch-to-batch uniformity. |

| Early-stage Discovery | In the drug discovery phase, ML models can predict potential side effects and toxicity of new chemical entities and their related impurities. mdpi.com | Early identification of potentially problematic impurity profiles, guiding the selection of safer drug candidates. |

In Silico Studies for Elucidating Complex Reaction Pathways and Impurity Profiles

In silico studies, which are computer-based simulations, play a crucial role in understanding the complex chemical reactions that can lead to the formation of impurities like this compound. nih.gov These studies can model reaction kinetics and thermodynamics to map out potential degradation pathways and identify the conditions under which specific impurities are likely to form. nih.govresearchgate.net

For Cefaclor, degradation pathways can include the isomerization of the double bond in the dihydrothiazine ring and intramolecular reactions. nih.gov By simulating these pathways, researchers can gain insights into the mechanisms of impurity formation. For example, computational models can elucidate how changes in pH or the presence of certain catalysts might favor one reaction pathway over another, leading to the generation of Impurity G. nih.gov This knowledge is invaluable for designing manufacturing processes that steer the reaction away from these undesirable pathways.

Green Chemistry Principles in Impurity Control and Sustainable Manufacturing

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. nih.gov This approach focuses on designing processes that are not only efficient and cost-effective but also environmentally benign.

Designing Environmentally Benign Synthetic Routes to Minimize Impurity G Formation

A key aspect of green chemistry is the development of synthetic routes that minimize the generation of waste, including impurities. nih.gov In the context of Cefaclor, this involves exploring alternative reaction pathways that are less prone to the formation of Impurity G. Traditional chemical synthesis methods for cephalosporins can be costly and generate significant pollution. digitellinc.com

One promising approach is the use of enzymatic synthesis. researchgate.netnih.gov Enzymes can catalyze reactions with high specificity and under mild conditions, often leading to higher yields and fewer byproducts compared to conventional chemical methods. acs.org For example, the enzymatic synthesis of Cefaclor using immobilized penicillin acylase has been shown to be a more environmentally friendly alternative to traditional chemical synthesis. researchgate.netnih.gov While enzymatic processes can still produce impurities, the reaction conditions can often be optimized to minimize their formation. google.comgoogle.com Research into deep eutectic solvents (DESs) as alternatives to volatile organic solvents also shows promise in making biocatalytic processes more eco-friendly and efficient. nih.gov

Table 2: Comparison of Synthetic Routes for Cefaclor

| Synthetic Route | Advantages | Disadvantages | Relevance to Impurity G Formation |

| Traditional Chemical Synthesis | Well-established and understood. | Often involves harsh reagents, multiple steps, and generates significant waste. digitellinc.com | Higher potential for side reactions leading to various impurities, including Impurity G. |

| Enzymatic Synthesis | Environmentally friendly, highly selective, mild reaction conditions, fewer reaction steps. researchgate.netnih.govacs.org | Can be more expensive initially; enzyme stability can be a concern. google.com | The high selectivity of enzymes can significantly reduce the formation of Impurity G. google.com |

Application of Catalysis and Renewable Feedstocks to Reduce Waste and Impurities

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical processes. nih.gov The use of highly selective catalysts can maximize the conversion of reactants to the desired product, thereby minimizing the formation of impurities. acs.org In Cefaclor synthesis, research is ongoing to develop novel catalysts that can improve the efficiency of existing routes or enable entirely new, greener pathways.

The use of renewable feedstocks is another important principle of green chemistry. nih.gov Traditionally, many pharmaceuticals are derived from petroleum-based starting materials. greenchemistry-toolkit.org Researchers are now exploring the use of biomass and other renewable resources to produce the chemical building blocks for drugs like Cefaclor. mdpi.comresearchgate.net For example, fermentation processes using renewable sources like glucose and lactose (B1674315) can be used to produce antibiotic precursors. greenchemistry-toolkit.org While the direct synthesis of Cefaclor from renewable feedstocks is still a long-term goal, the development of bio-based intermediates is a significant step towards more sustainable pharmaceutical manufacturing. imarcgroup.com

Real-time Analytical Technologies for Pollution Prevention during Cefaclor Production

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and process attributes. tabletscapsules.comhamiltoncompany.com The goal of PAT is to ensure that quality is built into the product by design. mt.com By monitoring the manufacturing process in real-time, it is possible to detect and correct deviations that could lead to the formation of impurities like this compound. tabletscapsules.comnih.gov

In-line and on-line analytical techniques, such as spectroscopy (e.g., Near-Infrared, Raman) and chromatography, can provide continuous data on the chemical composition of the reaction mixture. americanpharmaceuticalreview.com This allows for immediate adjustments to process parameters to maintain optimal conditions and prevent the formation of impurities. nih.gov The implementation of PAT not only helps in minimizing waste and pollution but also enhances process understanding and control, leading to more consistent product quality. tabletscapsules.comeuropeanpharmaceuticalreview.com This proactive approach to quality control is a significant shift from the traditional method of testing the final product for impurities. europeanpharmaceuticalreview.com

Novel Technologies for Impurity Isolation and Characterization

The precise isolation and characterization of pharmaceutical impurities, particularly those present at trace levels, are paramount for ensuring drug safety and quality. biomedres.usneopharmlabs.com The evolution of analytical technology has provided increasingly sophisticated tools to meet these challenges. biomedres.us For impurities like this compound, these advanced technologies offer pathways to greater understanding and control.

The separation of structurally similar impurities from the active pharmaceutical ingredient (API) and from each other is a significant analytical challenge. researchgate.net Modern chromatography has evolved to provide the high resolution and sensitivity required for this task. High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of impurities in cephalosporin (B10832234) antibiotics. researchgate.netijpsonline.comgrace.com However, to deal with complex impurity profiles and trace-level contaminants, more advanced iterations and alternative techniques are being employed.

Key advanced separation techniques include:

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique uses columns with smaller particle sizes (typically under 2 µm) to achieve significantly higher resolution, speed, and sensitivity compared to traditional HPLC. ijpsjournal.com This enhanced resolving power is crucial for separating closely related impurities from the main API peak.

Multidimensional Chromatography: For exceptionally complex samples, two-dimensional liquid chromatography (2D-LC) offers a powerful solution. ijpsjournal.com In this technique, fractions from a first chromatographic separation are subjected to a second, different separation, providing a much higher peak capacity and ability to resolve co-eluting peaks.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, often carbon dioxide, as the mobile phase. biomedres.usnih.gov It can be a fast and efficient alternative to normal- and reversed-phase LC, particularly for the separation of chiral compounds and other complex mixtures. biomedres.us

High-Performance Thin-Layer Chromatography (HPTLC): As an advancement of TLC, HPTLC provides better resolution, sensitivity, and reproducibility. biomedres.us It serves as a rapid and cost-effective tool for screening and quantifying impurities, especially during stability testing. biomedres.us

Preparative HPLC: For the purpose of structural elucidation, isolating a sufficient quantity of an impurity is necessary. researchgate.net Preparative HPLC is the technique of choice for this, allowing for the collection of pure fractions of a target impurity, such as those observed in cefaclor degradation studies. researchgate.netnih.gov

| Technique | Principle | Primary Advantage | Application in Impurity Analysis |

|---|---|---|---|

| UHPLC | Chromatography using columns with <2 µm particles, requiring higher pressures. ijpsjournal.com | High resolution, speed, and sensitivity. ijpsjournal.com | Resolving and quantifying trace-level, closely related impurities. |

| 2D-LC | Two independent chromatographic separations are coupled online. ijpsjournal.com | Vastly increased peak capacity for highly complex mixtures. ijpsjournal.com | Separating co-eluting impurities not resolvable by single-dimension chromatography. |

| SFC | Chromatography using a supercritical fluid as the mobile phase. biomedres.us | Fast separations, reduced organic solvent consumption. biomedres.us | Analysis of thermally labile, non-volatile compounds and chiral impurities. |

| HPTLC | An advanced form of thin-layer chromatography with higher performance. biomedres.us | Cost-effective, high throughput, and versatile. biomedres.us | Preliminary screening, stability testing, and quantification of known impurities. |

| Preparative HPLC | Large-scale HPLC used to isolate and purify compounds. researchgate.net | Provides pure material for structural identification (e.g., by NMR). researchgate.net | Isolation of unknown impurities for definitive characterization. |

Beyond enhancing separation, a major trend in analytical chemistry is the coupling (hyphenation) of separation techniques with powerful spectroscopic detectors and the miniaturization of analytical systems. biomedres.usresearchgate.net

Hyphenated techniques provide a direct link between separation and identification, revolutionizing impurity profiling by enabling structural characterization without the need for time-consuming isolation. ajrconline.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for impurity profiling. biomedres.usnih.gov It combines the separation power of LC with the high sensitivity and specificity of mass spectrometry, which provides molecular weight and fragmentation data crucial for identifying unknown impurities. ijpsjournal.comamericanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) coupled with LC can even provide the elemental composition of an impurity. ijpsjournal.comamericanpharmaceuticalreview.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an LC system to an NMR spectrometer. nih.govajpaonline.com While less sensitive than MS, NMR provides definitive structural information, making LC-NMR an invaluable tool for the unambiguous identification of complex molecules directly within a mixture. researchgate.netajrconline.org

Miniaturized systems , often called "lab-on-a-chip" or micro-total-analytical-systems (µTAS), integrate multiple laboratory functions onto a single chip. chromatographyonline.comspectroscopyonline.com These systems offer significant advantages, including drastically reduced consumption of samples and reagents, faster analysis times, and potential for portability. researchgate.netgmo-qpcr-analysis.com Techniques like capillary electrophoresis (CE) and nano-liquid chromatography are well-suited for miniaturization and have been successfully applied to drug analysis. researchgate.netchromatographyonline.com The coupling of miniaturized separation with detection methods like ion mobility spectrometry (IMS) represents a frontier in achieving rapid analysis of complex mixtures. acs.org

| System | Description | Key Advantage for Impurity Analysis |

|---|---|---|

| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry. ijpsjournal.comamericanpharmaceuticalreview.com | Provides separation, molecular weight, and structural fragmentation data for highly sensitive and specific identification of trace impurities. ijpsjournal.com |

| LC-NMR | Combines liquid chromatography with nuclear magnetic resonance spectroscopy. nih.govajpaonline.com | Enables definitive, unambiguous structural elucidation of impurities directly in the separated mixture without prior isolation. researchgate.net |

| GC-MS | Combines gas chromatography with mass spectrometry. nih.gov | "Gold standard" for the identification of volatile and semi-volatile impurities. nih.gov |

| Lab-on-a-Chip (µTAS) | Integrates laboratory functions like separation and detection on a microchip. spectroscopyonline.com | Reduces sample/reagent volume, increases analysis speed, and allows for portability and automation. researchgate.netchromatographyonline.com |

Interdisciplinary Research on Impurity Genesis and Control

Understanding and controlling the formation of impurities like this compound requires a holistic approach that extends beyond analytical chemistry. The integration of knowledge from process engineering, chemistry, and computational science is creating a new paradigm for ensuring pharmaceutical quality. scirp.orgamsbiopharma.com

The modern approach to quality control, known as Quality by Design (QbD), relies on a deep understanding of the manufacturing process. acs.org This is achieved through an interdisciplinary synergy where each field plays a critical role.

Process Engineering: This discipline focuses on the design, operation, and optimization of the chemical manufacturing process. Process engineers identify critical process parameters (CPPs), such as temperature, pressure, and reaction time, that can impact the formation of impurities. grace.com

Analytical Chemistry: This provides the tools and methods to monitor the process. Process Analytical Technology (PAT) is a framework promoted by regulatory agencies that involves using timely analytical measurements (e.g., in-line or on-line) to analyze and control manufacturing. ispe.orgamericanpharmaceuticalreview.com PAT provides real-time data on critical quality attributes (CQAs), including impurity levels, enabling proactive control rather than relying solely on end-product testing. americanpharmaceuticalreview.com

Computational Science: This field provides the models and simulations needed to understand and predict process behavior. Dynamic modeling of manufacturing processes can simulate how changes in operating parameters affect yield and impurity formation. acs.org This allows for the in-silico exploration of the process operating space to identify conditions that minimize impurity genesis. acs.org A key output of this integration is the creation of an "impurity fate map," a document that tracks the formation, transformation, and purging of impurities throughout the entire manufacturing process, validated by analytical data. americanpharmaceuticalreview.com

This integrated approach allows for the development of a robust control strategy, ensuring that impurities are understood and controlled from the earliest stages of process development through to commercial manufacturing. grace.com

Gaps in Current Knowledge and Future Research Avenues for this compound

While extensive research has been conducted on the degradation of cefaclor and the characterization of its impurities in general, specific knowledge gaps regarding this compound persist. nih.govresearchgate.net Future research efforts can be directed toward filling these gaps to further enhance the quality and safety of cefaclor drug products.

Gaps in Current Knowledge:

Precise Genesis Pathways: Although general degradation pathways for cefaclor are known, the specific reaction mechanisms, kinetics, and contributing factors (e.g., specific catalysts, excipients, trace metals) leading to the formation of this compound under a full range of manufacturing and storage conditions may not be fully elucidated.

Specific Control Parameters: The critical process parameters that have the most significant impact on the formation of Impurity G are likely not fully defined. A detailed understanding is needed to develop targeted control strategies to minimize its presence.

Real-Time Monitoring Methods: While general PAT applications exist, the development of rapid, specific, and validated real-time analytical methods dedicated to monitoring this compound during continuous or batch manufacturing has not been extensively reported.

Future Research Avenues:

Mechanistic Studies: In-depth mechanistic studies using advanced spectroscopic and isotopic labeling techniques could be employed to definitively establish the formation pathway of this compound. Stress studies under various pH, temperature, oxidative, and photolytic conditions, specifically tracking the formation of this impurity, would be highly valuable.

Computational Modeling: The development of specific computational models, potentially using quantum mechanics and molecular dynamics, could simulate the formation of Impurity G. These models, when validated with experimental data, could predict the likelihood of its formation under different process conditions and guide process optimization. acs.org

Advanced Analytical Method Development: Future work could focus on developing and applying novel analytical technologies specifically for this compound. This could include creating miniaturized µTAS devices for rapid at-line testing or developing highly selective multidimensional chromatography methods for baseline separation from all other related substances.

Process Optimization and Control: Leveraging the knowledge from mechanistic studies and computational modeling, research can focus on optimizing the cefaclor manufacturing process to specifically prevent or minimize the formation of Impurity G. This could involve fine-tuning reaction conditions, modifying purification steps, or developing more robust formulation strategies. grace.com

Q & A

Basic: What analytical techniques are recommended for identifying and characterizing Cefaclor EP Impurity G?

Methodological Answer:

- HPLC-MS : Confirm molecular weight and fragmentation patterns by comparing with reference standards (e.g., USP/EP monographs) .

- NMR/IR Spectroscopy : Validate structural identity by matching spectral data (e.g., H-NMR, IR) to authenticated reference materials .

- Chromatographic Purity : Use pharmacopeial methods (e.g., USP) with system suitability criteria, including tailing factor (≤2.0) and injection precision (RSD ≤1.0%) for the Cefaclor peak .

Basic: How do pharmacopeial guidelines (USP/EP) define acceptable limits for this compound?

Methodological Answer:

- Single Impurity Limit : ≤0.5% (w/w) as per EP standards, validated via HPLC with relative retention time (RRT) alignment .

- Total Impurities : ≤1.0%, requiring rigorous quantification using validated methods (e.g., area normalization or external standardization) .

- Reference Standards : Use USP Cefaclor Delta-3 Isomer RS for system suitability, ensuring retention time (23–29 min) and resolution criteria .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) for Impurity G?

Methodological Answer:

- Cross-Validation : Compare data across multiple batches and orthogonal techniques (e.g., LC-MS vs. GC-MS) to confirm structural assignments .

- Traceability : Use certified reference materials (CRMs) with documented purity (>99%) and batch-specific certificates of analysis .

- Data Transparency : Report all spectral anomalies in supplementary materials, including raw data and processing parameters, to enable peer validation .

Advanced: What experimental design considerations are critical for stability studies of this compound?

Methodological Answer:

- Forced Degradation : Expose Impurity G to stress conditions (heat, light, pH extremes) and monitor degradation products via stability-indicating HPLC methods .

- Storage Conditions : Optimize sample solutions (e.g., refrigeration at 2–8°C) to prevent degradation, as specified in updated USP monographs .

- Data Documentation : Track time-point-specific impurity profiles and statistically analyze trends (e.g., ANOVA for batch variability) .

Advanced: What challenges arise in developing a validated HPLC method for quantifying Impurity G in presence of other by-products?

Methodological Answer:

- Selectivity : Optimize mobile phase composition (e.g., acetonitrile:buffer ratio) to resolve co-eluting peaks, guided by USP method updates .

- System Suitability : Include column particle size (e.g., 5 µm) and injection precision criteria (RSD ≤1.0%) in method validation protocols .

- Robustness Testing : Evaluate method performance under deliberate variations (flow rate ±10%, column temperature ±5°C) to ensure reliability .

Advanced: How should researchers address contradictory data in impurity level reports across different studies?

Methodological Answer:

- Meta-Analysis : Compare experimental conditions (e.g., column type, detection wavelength) and statistical methods (e.g., outlier exclusion criteria) .

- Method Harmonization : Align with current USP/EP guidelines (e.g., revised calculation formulas for assay and impurity tests) to reduce variability .

- Transparency : Disclose all methodological deviations and raw datasets in supplementary materials to facilitate cross-study comparisons .

Basic: What are the key steps to ensure reproducibility in synthesizing and isolating this compound?

Methodological Answer:

- Synthetic Pathway Validation : Document reaction intermediates (e.g., Delta-3 isomer) and purification steps (e.g., crystallization solvents) .

- Purity Confirmation : Use orthogonal techniques (HPLC, Karl Fischer titration) to verify residual solvents and inorganic salts (e.g., ≤0.1%) .

- Batch Records : Maintain detailed logs of synthesis parameters (temperature, pH) and analytical results for regulatory audits .

Advanced: How can degradation pathways of Cefaclor be studied to elucidate the origin of Impurity G?

Methodological Answer:

- Mechanistic Studies : Employ LC-MS/MS to identify degradation products under hydrolytic/oxidative stress and map reaction pathways .

- Kinetic Modeling : Use Arrhenius plots to predict impurity formation rates at accelerated storage conditions .

- Comparative Analysis : Benchmark degradation profiles against structurally related cephalosporins to infer shared instability mechanisms .

Advanced: What statistical models are suitable for assessing impurity variability in Cefaclor formulations?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate process parameters (e.g., reaction time, catalyst load) with impurity levels .

- Control Charts : Monitor batch-to-batch impurity data (e.g., Shewhart charts) to detect out-of-trend (OOT) results .

- Uncertainty Quantification : Report confidence intervals for impurity measurements, considering instrument precision and sample heterogeneity .

Basic: What are the reporting requirements for Impurity G in regulatory submissions (e.g., ANDA)?

Methodological Answer:

- Analytical Method Validation (AMV) : Include specificity, linearity (R² ≥0.99), and recovery studies (90–110%) per ICH Q2(R1) guidelines .

- Regulatory Cross-Referencing : Align impurity limits with FDA-approved specifications and submit supporting data (e.g., CoAs for reference standards) .

- Data Integrity : Provide raw chromatograms, spectra, and meta-data (e.g., column lot numbers) in electronic submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.